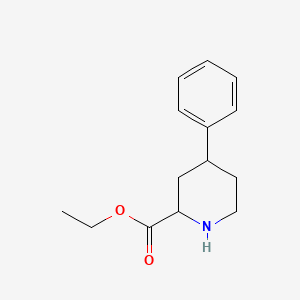

Ethyl 4-phenylpiperidine-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

ethyl 4-phenylpiperidine-2-carboxylate |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-12(8-9-15-13)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3 |

InChI Key |

BFQQCYSPWIXGQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(CCN1)C2=CC=CC=C2 |

Origin of Product |

United States |

The Enduring Significance of Piperidine Scaffolds in Advanced Organic Synthesis

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, stands as one of the most important structural motifs in medicinal chemistry and pharmaceutical development. nih.govlgcstandards.com Its prevalence is a testament to its versatile pharmacophoric properties and synthetic accessibility. nih.gov Piperidine scaffolds are integral to the structure of numerous alkaloids and are found in more than twenty classes of pharmaceuticals, ranging from anticancer agents to treatments for Alzheimer's disease. lgcstandards.comchemicalbook.com

The utility of the piperidine moiety in drug design is multifaceted. It can effectively modulate physicochemical properties of a molecule, such as lipophilicity and metabolic stability. researchgate.net Furthermore, the introduction of chiral piperidine scaffolds can enhance biological activity, improve selectivity for specific biological targets, and contribute to more favorable pharmacokinetic profiles. rsc.org The development of efficient and cost-effective methods for the synthesis of substituted piperidines remains a crucial objective in modern organic chemistry, with techniques such as catalytic hydrogenation of pyridines, alkene cyclization, and multicomponent reactions being continuously refined. lgcstandards.comresearchgate.net

An Overview of Carboxylate Substituted Phenylpiperidine Derivatives in Chemical Science

Within the vast landscape of piperidine-containing compounds, phenylpiperidine derivatives represent a particularly significant subclass. The direct attachment of a phenyl group to the piperidine (B6355638) ring is a key feature in a variety of pharmacologically active agents, notably those with effects on the central nervous system. The addition of a carboxylate group, typically as an ethyl or methyl ester, further enhances the synthetic utility of this scaffold, providing a reactive handle for further molecular elaboration.

Historically, research into carboxylate-substituted phenylpiperidines has been dominated by the 4-phenylpiperidine-4-carboxylate scaffold. This core structure is the foundation for a class of potent opioid analgesics, including pethidine (meperidine) and its precursor, normeperidine (ethyl 4-phenylpiperidine-4-carboxylate). Much of the research on this isomer has focused on its synthesis and its role as a regulated precursor in the manufacturing of controlled substances. These compounds and their derivatives have been extensively studied for their analgesic properties and their interactions with opioid receptors.

The Distinctive Research Focus on Ethyl 4 Phenylpiperidine 2 Carboxylate

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound typically involve the formation of the piperidine (B6355638) ring from a suitably substituted pyridine precursor or through a cyclization reaction that concurrently establishes the required stereocenters.

Hydrogenation-Based Approaches from Pyridine Precursors

One of the most common and direct methods for the synthesis of piperidine derivatives is the catalytic hydrogenation of the corresponding pyridine precursors. This approach is attractive due to the commercial availability of a wide variety of substituted pyridines. The reduction of the aromatic pyridine ring to a saturated piperidine ring can be achieved using various catalysts and reaction conditions.

The selective hydrogenation of a pyridine ring in the presence of a phenyl group is a key challenge that needs to be addressed to avoid the reduction of the phenyl ring. The choice of catalyst and reaction conditions is crucial for achieving high selectivity. d-nb.info Common catalysts for this transformation include platinum, palladium, rhodium, and ruthenium, often supported on carbon. d-nb.infoasianpubs.org

For the synthesis of this compound, the precursor would be ethyl 4-phenylpyridine-2-carboxylate. The hydrogenation of this substrate would lead directly to the desired product. A study on the continuous-flow hydrogenation of 4-phenylpyridine (B135609) demonstrated that high selectivity for the formation of 4-phenylpiperidine (B165713) over the fully saturated 4-cyclohexylpiperidine (B176667) could be achieved using a palladium on carbon (Pd/C) catalyst. d-nb.info By carefully controlling parameters such as hydrogen pressure, temperature, and solvent, the reduction of the phenyl ring can be minimized.

Similarly, the catalytic hydrogenation of various substituted pyridines, including 3-phenylpyridine, has been successfully carried out using platinum(IV) oxide (PtO₂) as a catalyst in glacial acetic acid. asianpubs.org This method has been shown to be effective for the synthesis of a range of piperidine derivatives. A patented method for the reduction of the pyridine ring in 2-picoline-4-carboxylic acid to its corresponding piperidine derivative involves the initial esterification to the ethyl ester, followed by pressurized hydrogenation using a mixed palladium-carbon and rhodium-carbon catalyst. google.com This approach highlights the industrial applicability of hydrogenation for producing piperidine carboxylates.

| Precursor | Catalyst | Product | Key Findings |

|---|---|---|---|

| 4-Phenylpyridine | Pd/C, Rh/C, Pt/C, Ru/C | 4-Phenylpiperidine | High selectivity for piperidine formation over cyclohexylpiperidine can be achieved. d-nb.info |

| Substituted Pyridines (e.g., 3-Phenylpyridine) | PtO₂ | Substituted Piperidines | Effective for a range of pyridine derivatives under acidic conditions. asianpubs.org |

| Ethyl 2-picoline-4-carboxylate | Pd/C and Rh/C mixture | Ethyl 2-methylpiperidine-4-carboxylate | Demonstrates a two-step process from the corresponding carboxylic acid. google.com |

Cyclization Reactions via β-Nitro-amines from Nitro-Mannich Adducts

Another powerful strategy for the synthesis of functionalized piperidines involves the formation of the ring through the cyclization of acyclic precursors. The nitro-Mannich reaction, also known as the aza-Henry reaction, provides a versatile entry to β-nitro-amines, which can then undergo reductive cyclization to afford substituted piperidines. This method allows for the construction of multiple stereocenters with a high degree of control.

The nitro-Mannich reaction involves the addition of a nitroalkane to an imine. For the synthesis of this compound, a suitable nitroalkane would be 1-nitro-1-phenylethane, and the imine would be derived from ethyl glyoxylate (B1226380) and an appropriate amine. The resulting β-nitro-amine adduct contains the necessary carbon framework and functional groups for the subsequent cyclization.

The diastereoselectivity of the nitro-Mannich reaction can often be controlled by the choice of reactants and reaction conditions, allowing for the synthesis of specific stereoisomers. The subsequent reductive cyclization of the β-nitro-amine is typically achieved using a reducing agent such as catalytic hydrogenation or other chemical reductants. This step simultaneously reduces the nitro group to an amine and promotes the intramolecular cyclization to form the piperidine ring. This cascade reaction is an efficient way to build the heterocyclic core.

General Strategies for Phenylpiperidine Carboxylate Synthesis

Beyond the direct synthesis of this compound, there are several general and versatile methods for the construction of the broader class of phenylpiperidine carboxylates. These strategies often involve the formation of the piperidine ring through intramolecular cyclization reactions.

Intramolecular Cyclization Techniques

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, offering a high degree of control over ring size and stereochemistry. For the synthesis of phenylpiperidine carboxylates, several intramolecular cyclization strategies have been employed.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be further manipulated to generate the desired piperidine derivative. This reaction is particularly useful for the synthesis of 5- and 6-membered rings.

In the context of phenylpiperidine carboxylate synthesis, a suitable acyclic precursor would be an amino diester. For instance, an N-substituted amino diester with appropriate phenyl and ester functionalities could undergo Dieckmann condensation to form a piperidinone derivative. The resulting β-keto ester can then be decarboxylated and the ketone functionality can be reduced or further modified to introduce the desired substitution pattern.

A study on the synthesis of 6-aryl-4-hydroxypiperidin-2-ones utilized a Dieckmann cyclization of a methyl 3-(ethoxycarbonylacetylamino)-3-(substituted) propionate (B1217596) as a key step. researchgate.net This demonstrates the feasibility of using this reaction to construct the piperidine ring with an aryl substituent. While this example leads to a piperidinone, further chemical transformations could potentially convert it to a phenylpiperidine carboxylate. The success of the Dieckmann condensation is highly dependent on the nature of the substrate and the reaction conditions, including the choice of base.

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the formation of carbon-nitrogen bonds and can be employed in an intramolecular fashion to construct heterocyclic rings. ntu.edu.sgresearchgate.netrsc.org This approach is particularly well-suited for the synthesis of substituted piperidines.

The general strategy involves an acyclic precursor containing both an amine nucleophile and a Michael acceptor (an α,β-unsaturated ester, ketone, or nitrile). Upon treatment with a base or a suitable catalyst, the amine undergoes an intramolecular conjugate addition to the Michael acceptor, leading to the formation of the piperidine ring.

The versatility of the aza-Michael addition allows for the synthesis of a wide variety of substituted piperidines by varying the substituents on the acyclic precursor. mdpi.com For the synthesis of phenylpiperidine carboxylates, the precursor would typically be an amino-alkenoate. The stereochemical outcome of the cyclization can often be controlled through the use of chiral auxiliaries, catalysts, or by substrate control. This method has been widely used in the synthesis of natural products and pharmaceutically active compounds containing the piperidine moiety. nih.gov

| Reaction | Key Precursor | Product Type | Key Features |

|---|---|---|---|

| Dieckmann Condensation | Amino diester | Piperidinone (β-keto ester) | Forms a C-C bond intramolecularly; requires a strong base. researchgate.net |

| Intramolecular Aza-Michael Addition | Amino-alkenoate | Substituted piperidine | Forms a C-N bond; can be catalyzed and rendered stereoselective. ntu.edu.sgresearchgate.netrsc.org |

Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis offers powerful tools for the construction of the 4-phenylpiperidine framework through the formation of key carbon-carbon and carbon-nitrogen bonds. Palladium and iridium catalysts are particularly prominent in these transformations, enabling a range of coupling and annulation strategies.

Palladium-catalyzed oxidative annulation reactions provide a direct and efficient method for the synthesis of heterocyclic compounds. While direct examples for the synthesis of this compound via this method are not extensively documented, the principles can be applied to the formation of the piperidine ring. This approach typically involves the activation of C-H bonds and subsequent intramolecular cyclization. For instance, palladium-catalyzed intramolecular dehydrogenative cross-coupling reactions have been utilized to synthesize various nitrogen-containing heterocycles. In a related context, palladium-catalyzed intramolecular oxypalladation-initiated cascades have been developed for the synthesis of complex molecules, demonstrating the potential of palladium catalysis in complex annulation sequences. rsc.orgthieme-connect.de The general strategy for a hypothetical palladium-catalyzed oxidative annulation to form a piperidine ring would involve a substrate with a suitably positioned amine and an unsaturated moiety. The palladium catalyst would facilitate an intramolecular C-N bond formation, often in the presence of an oxidant to regenerate the active catalytic species.

A related and well-established method for constructing highly substituted piperidine rings is the palladium-catalyzed reductive Heck coupling. This reaction avoids the use of stoichiometric, toxic, and sensitive reagents like Ni(COD)₂, offering a more practical alternative. This methodology has been successfully applied to the synthesis of natural products bearing the piperidine motif, demonstrating good syn selectivity. nih.gov

Iridium(III) catalysts have emerged as versatile tools in organic synthesis, capable of catalyzing a variety of transformations, including sequential cascade reactions for the construction of complex heterocyclic systems. While specific examples detailing the synthesis of this compound using this method are not prevalent, the general applicability of iridium-catalyzed cascades to the formation of nitrogen heterocycles is well-established. These cascades can involve processes such as C-H activation and subsequent cyclization. For example, iridium-catalyzed synthesis of 2-arylindoles from N-(2-pyridyl)anilines and α-chloro ketones proceeds through a C-H activation and cyclization sequence, showcasing the catalyst's ability to facilitate complex bond formations in a single pot. researchgate.net Such strategies could be adapted for piperidine synthesis by designing appropriate acyclic precursors that can undergo iridium-catalyzed intramolecular cyclization.

The Suzuki and Sonogashira cross-coupling reactions are powerful and versatile palladium-catalyzed methods for the formation of carbon-carbon bonds, and they play a crucial role in the synthesis of the 4-phenylpiperidine framework. These reactions are typically used to introduce the phenyl group at the 4-position of the piperidine ring.

The Suzuki coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. In the context of 4-phenylpiperidine synthesis, this would typically involve coupling a phenylboronic acid with a 4-halopiperidine derivative. nih.gov

The Sonogashira coupling is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org This reaction can be used to introduce an alkynylphenyl group, which can then be further functionalized, or the alkyne can be reduced to an alkyl or alkenyl linker. Sequential Sonogashira and Suzuki reactions have been employed to create diverse functionalized indole (B1671886) and indazole derivatives, demonstrating the modularity of these methods. thieme-connect.de

The choice of catalyst, ligands, base, and solvent is critical for the success of both Suzuki and Sonogashira reactions, and various conditions have been developed to accommodate a wide range of substrates and functional groups. nanochemres.orgnih.gov

Table 1: Comparison of Suzuki and Sonogashira Coupling Reactions for Phenylpiperidine Synthesis

| Feature | Suzuki Coupling | Sonogashira Coupling |

| Reactants | Organoboron compound + Organic halide/triflate | Terminal alkyne + Aryl/vinyl halide |

| Catalyst | Palladium complex | Palladium complex + Copper(I) co-catalyst |

| Bond Formed | C(sp²) - C(sp²) or C(sp²) - C(sp³) | C(sp) - C(sp²) or C(sp) - C(sp) |

| Key Advantage | High functional group tolerance, commercially available reagents | Direct introduction of an alkyne functionality |

Radical-Mediated Cyclizations

Radical-mediated cyclizations offer a powerful and complementary approach to the synthesis of piperidine rings, often proceeding under mild conditions and tolerating a variety of functional groups. These reactions involve the generation of a radical species that undergoes an intramolecular cyclization onto an unsaturated acceptor.

The cyclization of α-aminoalkyl radicals onto unactivated double bonds is a known method for preparing polysubstituted piperidines. rsc.org Another strategy involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines. The diastereoselectivity of this reaction can be influenced by the choice of the radical mediator, with tris(trimethylsilyl)silane (B43935) sometimes providing better results than tributyltin hydride. organic-chemistry.org

Photoredox catalysis has also been employed to initiate radical cyclizations for the construction of spirocyclic piperidines from linear aryl halide precursors. This method utilizes a strongly reducing organic photoredox catalyst and a trialkylamine reductant to generate aryl radicals, which then undergo regioselective cyclization. nih.gov Furthermore, electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor provides a method for synthesizing piperidine derivatives, avoiding the use of toxic reagents and elevated temperatures. beilstein-journals.org

Table 2: Examples of Radical-Mediated Cyclizations for Piperidine Synthesis

| Starting Material | Radical Generation Method | Key Features |

| α-Aminoalkyl precursor | Various methods | Forms polysubstituted piperidines |

| 7-Substituted-6-aza-8-bromooct-2-enoate | Tris(trimethylsilyl)silane or tributyltin hydride | Yields 2,4-disubstituted piperidines with potential for diastereocontrol |

| Linear aryl halide | Organic photoredox catalysis | Constructs spirocyclic piperidines under mild conditions |

| Imine and terminal dihaloalkane | Electroreduction in a flow microreactor | Avoids toxic reagents and high temperatures |

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure or enriched piperidine derivatives is of paramount importance for their application as pharmaceuticals. Asymmetric synthesis approaches aim to control the stereochemistry of the newly formed chiral centers during the construction of the piperidine ring.

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within a molecule. In the context of this compound, this would involve controlling the stereochemistry at the C2 and C4 positions.

One approach to achieving diastereoselective control is through substrate-controlled reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product. For example, the diastereoselective synthesis of N-substituted ethyl 4-phenyloxazolidine-2-carboxylates has been reported, which are structurally related to the target molecule. researchgate.net These methods often rely on the use of chiral auxiliaries or chiral starting materials to guide the stereochemical outcome of the reaction.

Another strategy is reagent-controlled diastereoselection, where a chiral reagent or catalyst directs the formation of a specific diastereomer. The radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, as mentioned earlier, is an example where the choice of reagent can influence the diastereoselectivity of the piperidine ring formation. organic-chemistry.org The development of new asymmetric methods continues to be an active area of research to provide efficient access to stereochemically defined piperidine derivatives.

Enantioselective Pathways for Chiral Piperidine Synthesis

The creation of chiral piperidines, such as this compound, in an enantiomerically pure form is crucial for their application in pharmaceuticals. Various stereoselective strategies have been developed to control the stereochemistry at the C2 and C4 positions of the piperidine ring.

One prominent approach involves the catalytic asymmetric hydrogenation of pyridinium (B92312) salts . This method offers a direct route to enantioenriched piperidines. For instance, iridium-based catalysts have been effectively used in the asymmetric hydrogenation of substituted pyridines. acs.orgrsc.org The use of N-iminopyridinium ylides as substrates has also been shown to provide access to substituted piperidines with good enantiomeric excesses. acs.org Similarly, rhodium-catalyzed transfer hydrogenation of pyridinium salts, in the presence of a chiral amine, can induce chirality in the resulting piperidine product. dicp.ac.cnresearchgate.net This asymmetric reductive transamination has demonstrated excellent diastereo- and enantio-selectivities for a variety of substrates. researchgate.net

Another powerful strategy is the use of chiral auxiliaries . These are stereogenic groups that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. For the synthesis of cis-2,4-disubstituted piperidines, a key step can be the stereoselective conjugate addition of an organocuprate to a phenylglycinol-derived unsaturated lactam. chemicalbook.com This approach allows for the construction of the desired stereocenters with high control. Carbohydrate-based chiral auxiliaries, such as D-arabinopyranosylamine, have also been employed in domino Mannich–Michael reactions to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity, which can then be further transformed into variously disubstituted piperidines. researchgate.net

The table below summarizes some enantioselective methods for the synthesis of chiral piperidine derivatives.

| Method | Catalyst/Auxiliary | Substrate | Key Features |

| Catalytic Asymmetric Hydrogenation | Iridium or Rhodium complexes | Pyridinium salts, N-iminopyridinium ylides | Direct route to enantioenriched piperidines. acs.orgrsc.orgdicp.ac.cnresearchgate.net |

| Chiral Auxiliary-Mediated Synthesis | Phenylglycinol-derived lactam | Unsaturated lactam | Stereoselective conjugate addition of organocuprates for cis-2,4-disubstitution. chemicalbook.com |

| Chiral Auxiliary-Mediated Synthesis | D-arabinopyranosylamine | Aldimines and Danishefsky's diene | Domino Mannich–Michael reaction leading to highly functionalized piperidines. researchgate.net |

Conversion of Precursors and Intermediates to this compound Systems

The synthesis of the target molecule often involves the strategic modification of related piperidine derivatives or the interconversion of functional groups on a pre-existing piperidine scaffold.

Transformations from Related Piperidine Derivatives

A common strategy involves the transformation of more readily available piperidine precursors. For example, the synthesis can commence from a substituted dihydropyridinone. A conjugate addition of a phenyl group to a dihydropyridin-4(1H)-one can establish the C4-phenyl substitution. Subsequent chemical modifications can then be performed to introduce the desired functionality at the C2 position.

Another approach is the Dieckmann cyclization , an intramolecular Claisen condensation of a diester to form a β-keto ester. This method can be utilized to construct the piperidine ring with the desired substitution pattern. For instance, a suitably substituted amino diester can undergo cyclization to yield a piperidine-2,4-dione derivative, which can then be further elaborated to the target molecule. A flexible route to variously substituted piperidine-2,4-diones has been described, which can also be performed enantioselectively using a chiral auxiliary. researchgate.net

The following table outlines some transformations from related piperidine derivatives.

| Starting Material | Key Reaction | Intermediate/Product |

| Dihydropyridin-4(1H)-one | Conjugate Addition | 4-Phenyl-piperidin-4-one derivative |

| Amino diester | Dieckmann Cyclization | Piperidine-2,4-dione derivative |

| 4-Phenylpiperidine-2-carbonitrile | Hydrolysis and Esterification | This compound |

Functional Group Interconversions Leading to Carboxylate Esters

The final step in the synthesis of this compound often involves the conversion of a carboxylic acid or another functional group into the ethyl ester.

A widely used method for this transformation is the Fischer esterification . This reaction involves treating the corresponding carboxylic acid, 4-phenylpiperidine-2-carboxylic acid, with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and is typically driven to completion by using an excess of the alcohol. masterorganicchemistry.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like **thionyl chloride (SOCl₂) **. ekjm.orgcommonorganicchemistry.com The resulting acyl chloride is then reacted with ethanol to form the ethyl ester. This two-step process is often very efficient. ekjm.org A modified method for preparing 1-methyl-4-phenylpiperidine-4-carboxylic acid esters involves chlorination with thionyl chloride followed by treatment with the corresponding alcohol. ekjm.org

Below is a table summarizing common functional group interconversions to form the ethyl carboxylate ester.

| Precursor Functional Group | Reagents | Reaction Name/Type |

| Carboxylic Acid | Ethanol, H₂SO₄ (catalyst) | Fischer Esterification |

| Carboxylic Acid | 1. SOCl₂, 2. Ethanol | Acyl Chloride Formation and Esterification |

Ester Hydrolysis and Subsequent Carboxylic Acid Formation

The ethyl ester group in this compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding 4-phenylpiperidine-2-carboxylic acid. This transformation is a fundamental reaction for converting the ester into a carboxylic acid, which can then serve as a handle for further synthetic manipulations, such as amide bond formation.

In a related context, the saponification of 1-methyl 4-phenyl piperidine 4-carboxylic acid ethyl ester has been achieved by heating with potassium hydroxide (B78521) (KOH) in methanol (B129727) within an autoclave at elevated temperatures (170-180°C). ekjm.org This process results in the formation of the potassium salt of the carboxylic acid, which upon acidification, yields the free carboxylic acid. ekjm.org A similar approach would be applicable to the hydrolysis of this compound.

General Reaction Scheme for Ester Hydrolysis:

Base-catalyzed (Saponification): Treatment with a strong base like NaOH or KOH in an alcohol/water mixture, typically with heating, cleaves the ester bond to form a carboxylate salt. Subsequent neutralization with acid liberates the carboxylic acid.

Acid-catalyzed: Heating the ester in the presence of a strong acid (e.g., H₂SO₄ or HCl) and excess water drives the equilibrium towards the formation of the carboxylic acid and ethanol.

Reduction Reactions of the Ester Moiety and Piperidine Ring System

The ester and piperidine functionalities exhibit different susceptibilities to reducing agents. The ester group can be selectively reduced, while the fully saturated piperidine ring is generally resistant to reduction under typical conditions.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters and carboxylic acids to primary alcohols. masterorganicchemistry.comlibretexts.org This reagent readily reduces the ethyl ester of 4-phenylpiperidine-2-carboxylate to (4-phenylpiperidin-2-yl)methanol. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of an ethoxide leaving group to form an intermediate aldehyde, which is then immediately reduced to the primary alcohol. masterorganicchemistry.comquora.com In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.orgquora.com

The piperidine ring, being a saturated heterocycle, is already in a reduced state and does not undergo further reduction with common hydride agents. Catalytic hydrogenation, which is used to reduce pyridines to piperidines, would not affect the existing piperidine core. nih.gov

| Reducing Agent | Target Functional Group | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ester (-COOEt) | Primary Alcohol (-CH₂OH) |

| Sodium Borohydride (NaBH₄) | Ester (-COOEt) | No Reaction |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Piperidine Ring | No Reaction (Ring is already saturated) |

Oxidation Reactions of the Piperidine Core and Substituents

The piperidine ring in this compound contains sites that are susceptible to oxidation. The secondary amine (N-H) and the tertiary C-H bond at the 4-position are potential targets for oxidative transformations.

Studies on related 4-substituted 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) derivatives provide insight into possible oxidation pathways. rsc.org Oxidation of these model compounds can lead to the formation of a ketone at the 4-position (e.g., 4-oxo-TEMPO). rsc.org This suggests that the C-H bond at the 4-position of the piperidine core, adjacent to the stabilizing phenyl group, could be oxidized to a carbonyl group under suitable conditions, yielding a piperidinone derivative. Furthermore, the piperidine nitrogen itself is a site for oxidation. Reactions involving hydroxyl radicals have shown that modification at the 1-position (nitrogen) can occur, leading to the corresponding secondary amine from its N-oxyl precursor, highlighting the reactivity of the nitrogen center. rsc.org

Nucleophilic and Electrophilic Substitution on the Piperidine Ring and Phenyl Group

The aromatic phenyl group is the primary site for electrophilic substitution reactions, while the saturated piperidine ring is generally unreactive towards electrophiles or nucleophiles unless activated.

Electrophilic Substitution on the Phenyl Group: The piperidine ring acts as an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. This is because the nitrogen atom can donate its lone pair of electrons, stabilizing the carbocation intermediate (sigma complex) formed during the attack. libretexts.org Standard electrophilic aromatic substitution reactions can be performed on the phenyl ring, including:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ with FeBr₃ or Cl₂ with FeCl₃ to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst like AlCl₃ to introduce an alkyl or acyl group. The catalyst's role is to generate a strong electrophile from the reagent. libretexts.org

Substitution on the Piperidine Ring: Direct nucleophilic or electrophilic substitution on the carbon atoms of the saturated piperidine ring is challenging. Nucleophilic substitution would require a suitable leaving group on the ring, which is absent in the parent molecule.

Alkylation and Acylation Reactions at the Piperidine Nitrogen

The secondary amine nitrogen of the piperidine ring is a nucleophilic center and readily undergoes alkylation and acylation reactions. These N-functionalization reactions are crucial for modifying the properties of the molecule.

N-Alkylation: This can be achieved through several methods:

Direct Alkylation: Reacting the piperidine with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. researchgate.net The base (e.g., K₂CO₃, NaH) deprotonates the secondary amine, increasing its nucleophilicity for the subsequent Sₙ2 reaction with the alkyl halide. researchgate.net

Reductive Amination: This involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent. For instance, N-alkylation of ethyl isonipecotate has been performed using chloroacetaldehyde (B151913) and a reducing agent like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). googleapis.com

N-Acylation: The piperidine nitrogen can be acylated by reaction with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the acid byproduct. This reaction forms an N-acylpiperidine derivative (an amide).

| Reaction Type | Reagents | Conditions | Product Type |

|---|---|---|---|

| N-Alkylation (Direct) | Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMF, ACN) | N-Alkylpiperidine |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (e.g., NaCNBH₃) | Acidic or Neutral pH | N-Alkylpiperidine |

| N-Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) | Base (e.g., Et₃N, Pyridine) | N-Acylpiperidine (Amide) |

Ring Expansion and Contraction Methodologies involving Piperidine Derivatives

The piperidine scaffold can be chemically transformed into larger or smaller ring systems through various synthetic methodologies.

Ring Expansion: Diastereomerically pure azepane (seven-membered ring) derivatives can be prepared from piperidines via ring expansion with excellent stereoselectivity and regioselectivity. rsc.org This strategy can be a powerful tool for constructing larger heterocyclic systems. rsc.org Another method involves the use of diethylaminosulfur trifluoride (DAST), which can induce ring expansion in certain cyclic amino alcohols. arkat-usa.org

Ring Contraction: Methodologies for the ring contraction of piperidines to five-membered rings (pyrrolidines or cyclopentanes) have also been developed. One approach involves a visible light-mediated reaction of α-acylated piperidines to furnish cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov Another strategy leverages bicyclic, quaternary-ammonium intermediates which undergo a formal ring contraction upon attack by an external nucleophile. nih.gov In the context of medicinal chemistry, ring contraction has been used as a tactic to optimize drug candidates, for example, by replacing a piperidine ring with a cyclobutane (B1203170) core to improve selectivity. nih.gov

Investigation of Reaction Mechanisms and Pathways

Understanding the mechanisms of the transformations involving this compound is key to controlling reaction outcomes.

Ester Reduction by LiAlH₄: The mechanism for the reduction of esters by LiAlH₄ proceeds through a nucleophilic acyl substitution pathway. A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide (⁻OEt) as a leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is rapidly reduced by another equivalent of LiAlH₄ to form a primary alcohol upon acidic workup. masterorganicchemistry.comquora.com

Electrophilic Aromatic Substitution: This reaction proceeds via a two-step mechanism. First, the electrophile attacks the π-electron system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the second step, a base (often the conjugate base of the acid catalyst) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. libretexts.org

Piperidine Synthesis Mechanisms: While not a reaction of the title compound, mechanistic studies on piperidine synthesis, such as copper-catalyzed intramolecular C-H amination, have been investigated using experimental methods and density functional theory (DFT) calculations to elucidate the catalytic cycle and reaction pathways. acs.orgresearchgate.net These studies highlight the complex nature of transition-metal-catalyzed reactions in forming such heterocyclic systems. acs.orgresearchgate.net

Stereochemical Considerations in Ethyl 4 Phenylpiperidine 2 Carboxylate Chemistry

Analysis of Isomeric Forms and Diastereomeric Relationships (e.g., cis/trans isomers)

Ethyl 4-phenylpiperidine-2-carboxylate can exist as cis and trans diastereomers, arising from the relative orientation of the substituents on the piperidine (B6355638) ring. libretexts.orgwikipedia.org In the cis isomer, the phenyl group at C4 and the ethyl carboxylate group at C2 are on the same side of the ring, while in the trans isomer, they are on opposite sides. These diastereomers are stereoisomers that are not mirror images of each other and thus have different physical and chemical properties. masterorganicchemistry.com

The relationship between these isomers can be further understood by considering the enantiomeric pairs for each diastereomer. Both the cis and trans isomers are chiral and can exist as a pair of enantiomers ((2R,4R) and (2S,4S) for one diastereomer, and (2R,4S) and (2S,4R) for the other). The specific designation of cis or trans depends on the relationship between the substituents at the 2 and 4 positions.

Table 1: Possible Stereoisomers of this compound

| Diastereomer | Enantiomers | Relationship of Substituents |

|---|---|---|

| cis | (2R, 4S) and (2S, 4R) | Phenyl and ethyl carboxylate groups on the same side of the piperidine ring plane. |

| trans | (2R, 4R) and (2S, 4S) | Phenyl and ethyl carboxylate groups on opposite sides of the piperidine ring plane. |

Methodologies for Stereochemical Control in Synthetic Processes

Controlling the stereochemistry during the synthesis of this compound is crucial for obtaining specific isomers. Various strategies have been developed to achieve high diastereoselectivity and enantioselectivity in the formation of substituted piperidine rings.

One common approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to guide the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed. For instance, D-arabinopyranosylamine has been employed as a chiral auxiliary in the stereoselective synthesis of 2-substituted dehydropiperidinones, which are precursors to disubstituted piperidines. researchgate.net

Asymmetric catalysis is another powerful tool for stereochemical control. Chiral catalysts can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. nih.gov For example, kinetic resolution using a chiral base system like n-BuLi and (−)-sparteine has been used to enantiomerically enrich 2-arylpiperidines. whiterose.ac.uk This method selectively deprotonates one enantiomer of a racemic mixture, allowing for the separation of the enantiomers.

Furthermore, substrate-controlled methods, where the existing stereocenters in the starting material direct the formation of new stereocenters, are also employed. Domino reactions, such as the Mannich–Michael reaction of Danishefsky's diene with chiral aldimines, can furnish N-substituted dehydropiperidinones with high diastereoselectivity. researchgate.net Subsequent stereoselective transformations, like conjugate additions or enolate alkylations, can then be used to introduce further substituents with defined stereochemistry. researchgate.net

Conformational Analysis of the Piperidine Ring (e.g., Chair Conformations, Axial/Equatorial Preferences)

The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain. nih.govresearchgate.net In this conformation, the substituents at each carbon atom can occupy either an axial or an equatorial position. The relative stability of the two possible chair conformations is determined by the steric and electronic interactions of the substituents.

Generally, bulky substituents prefer to occupy the equatorial position to avoid 1,3-diaxial interactions, which are steric clashes with other axial substituents. oregonstate.edu For the 4-phenyl group, the preference for the equatorial position is significant. The energetic cost of placing a phenyl group in an axial position in a cyclohexane (B81311) ring is considerable, and a similar preference is expected in a piperidine ring.

The conformational preference of the ethyl carboxylate group at the C2 position is influenced by a balance of steric and stereoelectronic effects. While sterically it would also favor the equatorial position, the presence of the nitrogen atom in the ring and potential interactions with the N-substituent can influence this preference. For N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation. nih.govacs.org

In the case of the cis and trans isomers of this compound, the conformational equilibrium will depend on the interplay of the preferences of both substituents. For the trans isomer, a conformation with both the 4-phenyl and the 2-ethyl carboxylate groups in equatorial positions would likely be the most stable. For the cis isomer, one substituent would be axial while the other is equatorial in the most stable chair conformation. The determination of which substituent occupies the equatorial position would depend on the relative energetic penalties of placing each in an axial position.

Table 2: Conformational Preferences of Substituents on a Piperidine Ring

| Substituent | Preferred Position | Rationale for Preference |

|---|---|---|

| Phenyl | Equatorial | Minimization of 1,3-diaxial steric strain. ua.es |

| Ethyl Carboxylate | Generally Equatorial | Avoidance of steric interactions, though can be influenced by stereoelectronic effects and N-substitution. nih.govacs.org |

Influence of Stereoelectronic Effects on Chemical Reactivity and Selectivity

Stereoelectronic effects, which are the interactions between electron orbitals that depend on the spatial arrangement of atoms, play a significant role in the reactivity and selectivity of reactions involving this compound. nih.govbaranlab.orgresearchgate.net These effects can influence the stability of transition states and intermediates, thereby directing the outcome of a reaction.

One important stereoelectronic effect in piperidine chemistry is the anomeric effect, which can stabilize conformations where an electronegative substituent at the anomeric carbon (C2) is in the axial position. rsc.org This is due to a favorable overlap between the lone pair of the ring heteroatom (nitrogen) and the antibonding orbital of the C-substituent bond (n -> σ* interaction). This effect can sometimes override steric preferences for an equatorial substituent.

The orientation of the nitrogen lone pair is also crucial. In the chair conformation, the lone pair can be either axial or equatorial, and its orientation affects the nucleophilicity of the nitrogen and the reactivity of adjacent bonds. The reactivity of carbanions alpha to the nitrogen in N-nitrosopiperidines has been shown to be under stereoelectronic control, leading to preferential axial substitution. cdnsciencepub.com This high stereoselectivity is attributed to favorable orbital overlap in the transition state for axial attack.

These stereoelectronic principles can be applied to predict the reactivity of the different isomers and conformers of this compound. For example, reactions involving the enolate at the C2 position would be highly dependent on the conformation of the piperidine ring and the stereoelectronic stabilization of the intermediate.

Memory of Chirality (MOC) in Transformations of Chiral Piperidine Intermediates

Memory of Chirality (MOC) is a phenomenon where stereochemical information is retained during a reaction even though the original stereogenic center is temporarily destroyed. princeton.edufigshare.com This concept is particularly relevant in the transformations of chiral piperidine intermediates derived from this compound.

In a typical MOC process, a chiral starting material is converted to a planar, achiral intermediate, such as an enolate. researchgate.netnih.gov However, if the rate of reaction of this intermediate is faster than the rate of its racemization, the chirality of the starting material can be transferred to the product. This is often due to the intermediate adopting a transient, conformationally locked chiral state.

For instance, in the intramolecular SN2' cyclization of α-amino ester enolates, piperidine derivatives can be formed with excellent diastereo- and enantioselectivity via memory of chirality. researchgate.netnih.gov Although the Cα-chirality of the amino ester is temporarily lost upon enolate formation, the chirality can be preserved through the dynamic axial chirality of the transient enolate intermediate. researchgate.net

This principle can be applied to reactions at the C2 position of a chiral enantiomer of this compound. If the C2 proton is removed to form an enolate, the resulting intermediate could retain a chiral conformation long enough for a subsequent reaction (e.g., alkylation) to occur stereoselectively, thus preserving the "memory" of the original stereocenter. The efficiency of this chirality transfer depends on factors that restrict the conformational flexibility of the enolate intermediate, such as the Thorpe-Ingold effect. researchgate.netnih.gov

Advanced Characterization and Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Detailed experimental NMR data for Ethyl 4-phenylpiperidine-2-carboxylate is not available in the surveyed literature.

Proton (1H) NMR Analysis

Specific chemical shifts, coupling constants, and multiplicity data for the protons of this compound are not documented in the available resources.

Carbon (13C) NMR Analysis

The characteristic chemical shifts for the carbon atoms of this compound have not been reported in the searched scientific literature.

Heteronuclear Correlation (COSY, HETCOR, HMBC) for Connectivity and Stereochemical Details

There are no available studies that report the use of heteronuclear correlation NMR techniques for the structural elucidation of this compound.

Nitrogen (15N) NMR for Nitrogen Environment Characterization

Information regarding the 15N NMR spectroscopic analysis of this compound is not present in the accessible literature.

Single Crystal X-Ray Diffraction for Definitive Solid-State Structure and Absolute Configuration

No crystallographic data, including unit cell parameters, space group, and atomic coordinates, for this compound has been found in the reviewed scientific databases.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

While mass spectrometry is a common analytical technique, specific mass spectra and detailed fragmentation patterns for this compound are not available in the public domain to provide a thorough analysis.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of molecules like this compound. These techniques probe the vibrational motions of atoms and functional groups within a molecule, providing a unique spectral fingerprint that is highly characteristic of its structure and conformation. Analysis of these spectra allows for the unambiguous identification of key functional groups and offers valuable insights into the molecule's three-dimensional arrangement.

The structure of this compound contains several distinct functional groups whose characteristic vibrations can be readily identified in its IR and Raman spectra. These include the piperidine (B6355638) ring (with its N-H bond), the monosubstituted phenyl group, and the ethyl ester moiety. The correlation between specific spectral bands and these molecular features allows for a detailed structural confirmation.

Key vibrational modes anticipated for this compound are detailed below:

N-H Vibrations: The secondary amine of the piperidine ring is expected to show a characteristic N-H stretching vibration. This typically appears as a moderate to weak band in the 3500-3300 cm⁻¹ region of the IR spectrum. researchgate.net The corresponding N-H bending vibration is often observed in the 1650-1580 cm⁻¹ range.

C-H Stretching Vibrations: The spectrum can be divided into two main regions for C-H stretching. The aromatic C-H stretches from the phenyl group are expected to appear at wavenumbers above 3000 cm⁻¹. In contrast, the aliphatic C-H stretches from the piperidine ring and the ethyl group will produce strong absorptions in the 3000-2850 cm⁻¹ region. researchgate.net

Carbonyl (C=O) Stretching: The ester functional group is distinguished by an intense C=O stretching band in the IR spectrum, typically located in the 1750-1735 cm⁻¹ range. banglajol.info The exact position of this peak can be influenced by the molecular conformation and electronic environment. This is one of the most prominent and easily identifiable peaks in the spectrum.

Aromatic C=C Stretching: The phenyl group gives rise to a series of characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. These bands, which can vary in intensity, are diagnostic for the presence of an aromatic ring.

Ester C-O Stretching: The ethyl ester group will also exhibit C-O stretching vibrations. These typically manifest as two distinct bands in the 1300-1000 cm⁻¹ region of the fingerprint region, corresponding to the C-O-C asymmetric and symmetric stretches. banglajol.info

Aromatic C-H Out-of-Plane Bending: The substitution pattern of the phenyl ring can be determined by analyzing the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range. For a monosubstituted phenyl group, two strong bands are typically expected, one near 770-730 cm⁻¹ and another near 710-690 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies and their assignments for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | Secondary Amine (Piperidine) | 3500 - 3300 | Weak to Medium | Weak |

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | Piperidine, Ethyl Group | 3000 - 2850 | Strong | Strong |

| C=O Stretch | Ethyl Ester | 1750 - 1735 | Very Strong | Medium |

| N-H Bend | Secondary Amine (Piperidine) | 1650 - 1580 | Variable | Weak |

| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium to Strong | Strong |

| CH₂/CH₃ Bending | Piperidine, Ethyl Group | 1470 - 1365 | Medium | Medium |

| C-O-C Asymmetric Stretch | Ethyl Ester | 1300 - 1150 | Strong | Weak |

| C-O-C Symmetric Stretch | Ethyl Ester | 1150 - 1000 | Strong | Weak |

| Aromatic C-H Bend | Phenyl Ring (Out-of-Plane) | 900 - 675 | Strong | Medium |

Beyond simple functional group identification, vibrational spectroscopy can provide crucial insights into the conformational properties of this compound. The piperidine ring typically adopts a chair conformation, and the substituents at the C2 (ethyl carboxylate) and C4 (phenyl) positions can exist in either axial or equatorial orientations. These different spatial arrangements (conformers) can, in principle, be distinguished by subtle shifts in the vibrational frequencies, particularly in the complex fingerprint region (below 1500 cm⁻¹). researchgate.netmdpi.com

For example, the vibrational modes of the piperidine ring skeleton and the C-H bending modes are sensitive to the local symmetry and steric environment of the molecule. A change from an equatorial to an axial orientation for a bulky substituent like a phenyl group would alter bond angles and dihedral angles, leading to detectable changes in the IR and Raman spectra. Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental spectra to assign vibrational modes to specific conformers and to estimate their relative populations. researchgate.net The combination of experimental IR and Raman data with computational modeling provides a comprehensive understanding of the structural and conformational landscape of this compound.

Theoretical and Computational Chemistry Studies on Ethyl 4 Phenylpiperidine 2 Carboxylate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO energy levels)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for exploring the electronic structure of molecules. These methods are used to determine optimized molecular geometries and to calculate various electronic properties that govern a molecule's reactivity.

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a smaller gap often indicates a higher propensity for the molecule to undergo chemical reactions. nih.gov

For instance, DFT studies on various organic molecules have shown that substituents can significantly alter these energy levels. Electron-withdrawing groups, such as a nitro group, tend to lower both HOMO and LUMO energy levels and reduce the energy gap, potentially increasing the molecule's reactivity. nih.gov Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to obtain reliable results. nih.gov While specific DFT data for Ethyl 4-phenylpiperidine-2-carboxylate is not detailed in the available literature, the table below illustrates typical quantum chemical descriptors that would be calculated in such a study, based on analyses of similar heterocyclic compounds.

| Quantum Chemical Parameter | Symbol | Significance | Typical Value Range (eV) for Organic Molecules |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Electron-donating ability | -5.0 to -9.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Electron-accepting ability | -1.0 to -3.0 |

| HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and stability | 3.0 to 7.0 |

| Ionization Potential | IP | Energy required to remove an electron | 5.0 to 9.0 |

| Electron Affinity | EA | Energy released when an electron is added | 1.0 to 3.0 |

Molecular Dynamics Simulations and Conformational Search Algorithms

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including conformational changes and structural flexibility. mdpi.com For a molecule like this compound, which contains a flexible piperidine (B6355638) ring and a rotatable ester group, understanding its conformational landscape is crucial.

Conformational search algorithms are often used in conjunction with quantum mechanical calculations to identify the most stable, low-energy conformations of a molecule. The piperidine ring in such structures typically adopts a stable chair conformation to minimize steric strain. researchgate.net Substituents on the ring can exist in either axial or equatorial positions. In related structures, such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the ethyl ester group has been found to be located in an equatorial position, which is generally the more stable orientation for bulky substituents. nih.gov

MD simulations can further explore the stability of these conformations and the transitions between them in different environments, such as in a solvent. mdpi.com These simulations track atomic trajectories, allowing for the analysis of properties like root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. dovepress.com

| Simulation Parameter | Purpose in Studying this compound |

|---|---|

| Conformational Analysis | Identify stable conformers (e.g., chair conformation of the piperidine ring). |

| Root-Mean-Square Deviation (RMSD) | Monitor the stability of the molecular structure over the simulation time. |

| Root-Mean-Square Fluctuation (RMSF) | Determine the flexibility of different parts of the molecule, such as the phenyl and ethyl groups. |

| Solvent Accessible Surface Area (SASA) | Analyze how the molecule interacts with a solvent environment. dovepress.com |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the most favorable reaction pathways. Quantum chemical methods, such as DFT, are used to calculate the energies of reactants, products, and all structures along the reaction coordinate.

For example, a computational study on the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate used DFT calculations to investigate the molecular mechanism. mdpi.com The study identified several zwitterionic intermediates and calculated the activation energies for different pathways, ultimately revealing a mechanism different from what had been previously proposed and ruling out a Diels-Alder pathway. mdpi.com

In the context of this compound, computational modeling could be used to investigate its synthesis or subsequent reactions. By locating the transition state structures—the highest energy point along a reaction coordinate—the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. This information is vital for understanding reaction kinetics and optimizing reaction conditions. While specific mechanistic studies on this compound are not available, the principles of transition state theory and computational modeling would be directly applicable.

Prediction of Molecular Interactions within a Purely Chemical Context

The prediction and characterization of non-covalent interactions are critical for understanding the behavior of molecules in a condensed phase. Computational methods can quantify intermolecular forces such as hydrogen bonds, van der Waals interactions, and π-π stacking.

Hirshfeld surface analysis is a common technique used to visualize and quantify intermolecular interactions in crystal structures. This method partitions the crystal space into regions associated with each molecule, allowing for the mapping of different types of intermolecular contacts. For instance, in a study of a related piperidine derivative, Hirshfeld analysis was used to define hydrogen bonds and distinguish different interaction types. nih.gov

Furthermore, the strength of these interactions can be estimated by calculating pairwise interaction energies. In the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, weak non-classical C-H···O hydrogen bonds were identified, and their interaction energies were calculated to be between -3.2 and -11.7 kcal mol⁻¹. nih.gov These calculations reveal the specific forces that stabilize the crystal packing. Similar analyses for this compound would shed light on its solid-state structure and physical properties.

| Type of Interaction | Description | Example Energy (kcal mol⁻¹) |

|---|---|---|

| C-H···O Hydrogen Bond | A weak hydrogen bond between a C-H donor and an oxygen acceptor. | -3.2 to -11.7 nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings (e.g., the phenyl group). | -1.0 to -5.0 |

| Van der Waals Forces | General attractive or repulsive forces between molecules. | -0.5 to -2.0 |

Applications of Ethyl 4 Phenylpiperidine 2 Carboxylate in Organic Synthesis and Material Science

Utilization as a Versatile Synthetic Building Block in Multistep Syntheses

The 4-phenylpiperidine-2-carboxylate framework serves as a highly adaptable building block in the multistep synthesis of complex organic molecules. Its value lies in the strategic placement of functional groups—the secondary amine, the phenyl ring, and the ester—which allow for sequential and regioselective modifications. Synthetic chemists leverage this structure to construct elaborate molecular architectures.

The synthesis of analogues often involves a series of reactions where the piperidine (B6355638) nitrogen is functionalized, and the ester group is converted into other functionalities, such as amides. A general synthetic pathway might involve protecting the piperidine nitrogen, followed by modification of the ester, and subsequent deprotection and further derivatization of the nitrogen. For example, the synthesis of 4-phenylpiperidine-2-carboxamide analogues involves the coupling of the corresponding carboxylic acid (derived from the ethyl ester) with various amino alcohols using coupling agents like HBTU and DIPEA in a solvent such as DMF. nih.gov This modular approach allows for the creation of a library of compounds from a common intermediate.

Role as a Precursor for Complex Organic Molecules

Ethyl 4-phenylpiperidine-2-carboxylate is a direct precursor to a range of more complex and often biologically active molecules. The ester functionality is readily converted into amides, acids, or alcohols, which then serve as handles for further synthetic transformations.

A significant application is in the development of positive allosteric modulators (PAMs) for the serotonin (B10506) 5-HT2C receptor. nih.gov In these syntheses, the carboxylic acid, obtained from the hydrolysis of the ethyl ester, is coupled with specific amino alcohols to form the desired carboxamide analogues. nih.gov This transformation is a critical step in creating molecules with potential therapeutic applications for chronic conditions like obesity and substance use disorders. nih.gov The resulting complex molecules, such as the compound CTW0415, have demonstrated improved pharmacokinetic profiles and reduced off-target interactions, highlighting the importance of the initial piperidine precursor. nih.gov

Development of Novel Scaffolds for Diverse Chemical Structures

The 4-phenylpiperidine-2-carboxylate structure is central to the development of novel molecular scaffolds in medicinal chemistry. Researchers have modified this core to explore new chemical space and optimize drug-like properties. nih.gov

For instance, a medicinal chemistry strategy involved evolving a 4-alkylpiperidine-2-carboxamide scaffold into a 4-phenylpiperidine-2-carboxamide scaffold. nih.gov This change was driven by the need to reduce the number of rotatable bonds and decrease lipophilicity, which are key parameters in drug design. By replacing a long alkyl chain (undecyl) at the 4-position with more compact phenyl or cyclohexyl groups, researchers successfully developed a new series of molecules with enhanced properties. nih.gov This demonstrates how the 4-phenylpiperidine-2-carboxy framework acts as an advanced scaffold that can be fine-tuned to achieve specific therapeutic profiles. nih.gov

Contribution to the Advancement of General Chemical Methodologies

The synthesis and derivatization of substituted piperidines like this compound contribute to the broader advancement of chemical methodologies, particularly in heterocyclic and medicinal chemistry. The development of synthetic routes to these molecules often requires innovative solutions for stereocontrol and functional group compatibility.

Research into this class of compounds has advanced the methodology of designing selective receptor modulators. The work on 5-HT2C receptor PAMs showcases a rational design strategy where the chemical scaffold is systematically modified to optimize pharmacological activity and pharmacokinetic properties. bohrium.com This iterative process of synthesis, biological evaluation, and structural modification represents a key methodology in modern drug discovery, and the 4-phenylpiperidine-2-carboxy scaffold has proven to be a valuable tool in this context. nih.govbohrium.com

Research Findings on 4-Phenylpiperidine-2-Carboxamide Analogues

The following table summarizes the research findings on various analogues derived from the 4-phenylpiperidine-2-carboxamide scaffold, highlighting their efficacy as 5-HT2C receptor PAMs. The activity is measured by the maximum effect (Emax) on serotonin-induced calcium release.

| Compound Number | Lipophilic Tail (LT) | Polar Head (PH) | Emax RFU (% 5-HT) |

| (2S,4R)-11 | Phenylpropyl | 2-amino-2-methyl-1-propanol | 123.2 ± 4.1 |

| (2R,4S)-11 | Phenylpropyl | 2-amino-2-methyl-1-propanol | 102.9 ± 7.67 |

| 12 (CTW0415) | Phenethyl | 2-amino-2-methyl-1-propanol | 117.0 ± 5.09 |

| 14 | Cyclohexylethyl | 2-amino-2-methyl-1-propanol | 115.0 ± 2.65 |

| 35 | Phenethyl | Tris | 94.4 ± 3.32 |

| 37 | Cyclohexylethyl | Tris | 107.8 ± 3.54 |

Data sourced from research on serotonin 5-HT2C receptor-positive allosteric modulators. nih.gov

Future Research Directions and Unexplored Chemical Space of Ethyl 4 Phenylpiperidine 2 Carboxylate

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of highly substituted piperidines is a central task in organic chemistry. ajchem-a.com For Ethyl 4-phenylpiperidine-2-carboxylate, future research will likely focus on moving beyond classical methods towards more efficient and environmentally benign synthetic strategies.

Key areas for development include:

Green Chemistry Approaches: The principles of green chemistry, such as the use of water as a solvent, bio-renewable starting materials, and non-toxic catalysts, are increasingly important. ajchem-a.comunibo.it For instance, novel methods for producing piperidines from bio-renewable furfural (B47365) using surface single-atom alloy catalysts could be adapted. nih.gov Such approaches reduce reliance on hazardous reagents and minimize waste. researchgate.net

Catalytic Hydrogenation of Pyridine (B92270) Precursors: The hydrogenation of substituted pyridines is a common route to piperidines. whiterose.ac.uk Future work could optimize this process by developing more selective and reusable catalysts that operate under milder conditions, improving the energy efficiency and cost-effectiveness of the synthesis.

One-Pot and Cascade Reactions: Multi-component and cascade reactions that form multiple bonds in a single operation are highly efficient. ajchem-a.com Designing a one-pot synthesis for the 2,4-disubstituted piperidine (B6355638) core from simple, readily available starting materials would represent a significant advance. Methodologies such as gold-catalyzed annulation or the dearomative functionalization of pyridine derivatives offer promising avenues for exploration. ajchem-a.comnih.govresearchgate.net

Exploration of Novel Chemical Transformations and Reactivity Patterns

The this compound scaffold possesses multiple reactive sites—the piperidine nitrogen, the ester group, the aromatic ring, and the C-H bonds of the piperidine ring—whose reactivity is yet to be fully explored.

Future investigations should include:

Late-Stage C-H Functionalization: A major goal in modern synthesis is the ability to directly modify C-H bonds in complex molecules. Developing methods for the selective C-H functionalization of the piperidine ring, particularly at the alpha-position to the nitrogen, would enable the rapid generation of diverse analogues. acs.orgresearchgate.net This could involve metal-catalyzed or photocatalytic approaches to introduce new alkyl, aryl, or other functional groups.

Derivatization of Existing Functional Groups: The ester at the C2 position can be converted into a wide array of other functional groups, such as amides, alcohols, or ketones, each potentially conferring unique properties. nih.gov Similarly, the piperidine nitrogen can be readily alkylated or acylated to modulate the molecule's steric and electronic characteristics.

Reactivity of the Phenyl Group: The phenyl ring at the C4 position is amenable to electrophilic aromatic substitution, allowing for the introduction of substituents that could tune the molecule's properties or serve as handles for attachment to polymers or surfaces.

Advanced Strategies for Stereochemical Control in Synthesis

This compound possesses two stereocenters at the C2 and C4 positions, meaning it can exist as four possible stereoisomers. The precise control over the stereochemistry is crucial as different isomers can have vastly different biological or material properties. The development of stereoselective synthetic methods is therefore a paramount objective.

Promising future strategies include:

Asymmetric Catalysis: The use of chiral catalysts (based on metals like iridium, copper, or palladium) to induce enantioselectivity is a powerful modern strategy. nih.govnih.govresearchgate.net Future work could focus on designing catalytic systems specifically for the asymmetric synthesis of 2,4-disubstituted piperidines, providing access to specific enantiomers in high purity.

Chemo-enzymatic Synthesis: The combination of chemical synthesis with biocatalysis offers unparalleled stereoselectivity. nih.gov Enzymes such as amine oxidases or ene imine reductases could be employed in cascade reactions to produce stereo-defined piperidines from achiral precursors under mild, environmentally friendly conditions.

Chiral Auxiliaries and Substrate Control: The use of removable chiral auxiliaries remains a robust method for directing the stereochemical outcome of reactions. lincoln.ac.uklookchem.com Furthermore, exploring substrate-controlled reactions, where the stereochemistry of the starting material dictates the final product's configuration, offers another reliable route. researchgate.net A comprehensive approach would also investigate methods for the epimerization of the ester group, allowing for the conversion between cis and trans diastereomers. whiterose.ac.uk

Deeper Theoretical and Computational Understanding of Molecular Structure and Reactivity

Computational chemistry provides invaluable insights into molecular structure, stability, and reactivity, guiding experimental design and saving significant laboratory resources. peerj.comchemrxiv.org A thorough theoretical investigation of this compound is a critical area for future research.

Key computational studies would involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic properties. researchgate.net This includes determining the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which helps predict the molecule's reactivity towards nucleophiles and electrophiles. DFT can also be used to simulate spectroscopic data (e.g., NMR spectra) to aid in structural confirmation. mdpi.com

Reaction Pathway Modeling: Theoretical calculations can model the transition states and energy profiles of potential reactions, helping to predict the feasibility and selectivity of the novel chemical transformations discussed in section 8.2.

Potential Applications in New Materials or Catalytic Systems

Beyond its traditional role as a scaffold in medicinal chemistry, the unique structural features of this compound could be leveraged in materials science and catalysis. This unexplored chemical space offers exciting opportunities for innovation.

Potential future applications to be investigated:

Chiral Ligands for Asymmetric Catalysis: As a chiral molecule, it can be explored as a ligand for transition metals in asymmetric catalysis. researchgate.net By coordinating to a metal center, it could create a chiral environment that directs the stereochemical outcome of a catalyzed reaction, such as asymmetric hydrogenation or C-C bond formation.

Building Blocks for Novel Polymers: The molecule could serve as a functional monomer. Polymerization, perhaps through functional handles attached to the phenyl ring or the piperidine nitrogen, could lead to novel polymers with well-defined stereochemistry. These materials could have potential applications in chiral separations or as specialized functional plastics.

Development of Liquid Crystals: The combination of a rigid phenyl group and a more flexible piperidine ring is a structural motif found in some liquid crystalline compounds. Modification of the scaffold, for instance by adding long alkyl chains, could lead to new materials that exhibit liquid crystal phases, with potential uses in display technologies or sensors.

Q & A

Basic Research Questions

Q. What are the key safety precautions for handling Ethyl 4-phenylpiperidine-2-carboxylate in laboratory settings?

- Methodological Answer : Prioritize hazard mitigation by referencing its GHS classifications: acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) . Use fume hoods for synthesis steps, wear nitrile gloves, and employ chemical-resistant goggles. In case of exposure, immediately rinse skin/eyes with water for 15 minutes and consult safety data sheets for tailored first-aid protocols . Store in a cool, dry environment (<25°C) away from oxidizers to minimize decomposition risks .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Combine chromatographic (HPLC/GC-MS) and spectroscopic techniques:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess retention time consistency.

- NMR : Compare H and C spectra with literature values (e.g., δ 1.2–1.4 ppm for ethyl ester protons, δ 4.1–4.3 ppm for carboxylate groups) .

- Melting Point : Verify against published ranges (e.g., 120–123°C) to detect impurities .

Q. What experimental protocols are recommended for crystallizing this compound?

- Methodological Answer : Use slow evaporation from ethanol or dichloromethane at 4°C to grow single crystals. For structural analysis, employ SHELX software (SHELXS-97 for solution, SHELXL-2018 for refinement) . Optimize data collection with Mo-Kα radiation (λ = 0.71073 Å) and resolve hydrogen positions via difference Fourier maps .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps . Validate results against experimental UV-Vis spectra (e.g., λ_max at 270–290 nm for π→π* transitions) and correlate with electron density distributions . Adjust exact-exchange parameters to minimize deviations in thermochemical data (<3 kcal/mol) .

Q. What strategies resolve contradictions between experimental and computational NMR chemical shifts?

- Methodological Answer :

- Solvent Effects : Simulate shifts using the IEF-PCM solvent model (e.g., CDCl3) in Gaussian 09 .

- Conformational Sampling : Perform molecular dynamics (MD) simulations (AMBER force field) to identify dominant conformers contributing to observed splitting .

- Referencing : Cross-check against high-resolution databases (NIST Chemistry WebBook) and adjust for systematic errors in DFT functionals .

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Monitor degradation via HPLC at pH 2–12 (37°C) over 72 hours. Use pseudo-first-order kinetics to calculate half-lives .

- Degradation Products : Identify by LC-MS/MS (ESI+ mode) and compare fragmentation patterns with synthetic standards .

- Control Variables : Maintain ionic strength (0.1 M KCl) and exclude light to isolate pH-dependent pathways .

Data Reporting and Reproducibility

Q. What metadata is critical for ensuring reproducibility in synthetic procedures?

- Methodological Answer : Document:

- Reaction Conditions : Temperature (±1°C), solvent purity (HPLC-grade), and catalyst loading (mol%) .

- Workup Steps : Extraction solvent ratios, drying agents (e.g., MgSO4 vs. Na2SO4), and vacuum levels during rotary evaporation .

- Yield Calculations : Report isolated yields and unoptimized crude yields to clarify efficiency .

Q. How can researchers address gaps in ecological toxicity data for this compound?

- Methodological Answer : Conduct tiered assessments:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products